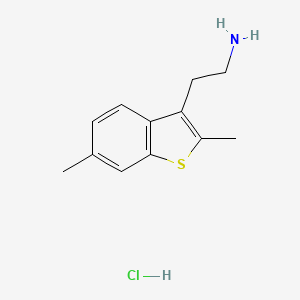

2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride

Description

2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine hydrochloride is a synthetic organic compound featuring a benzothiophene core substituted with methyl groups at the 2- and 6-positions, linked to an ethylamine moiety via the 3-position.

Properties

IUPAC Name |

2-(2,6-dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NS.ClH/c1-8-3-4-11-10(5-6-13)9(2)14-12(11)7-8;/h3-4,7H,5-6,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFAWJOTAMFZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride typically involves the following steps:

Benzothiophene Derivative Synthesis: : The starting material, 2,6-dimethyl-1-benzothiophene, is synthesized through a Friedel-Crafts acylation reaction using appropriate reagents such as aluminum chloride (AlCl3) and an acyl chloride.

Amination: : The benzothiophene derivative undergoes amination to introduce the ethanamine group. This can be achieved using reagents like ammonia or an amine source under specific reaction conditions.

Hydrochloride Formation: : The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: : Substitution reactions can occur at different positions on the benzothiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride has several scientific research applications:

Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

Biology: : The compound can be used in biological studies to investigate its interaction with various biomolecules.

Medicine: : It has potential therapeutic applications, including the development of new drugs.

Industry: : It can be utilized in the production of materials with specific properties, such as photochromic materials.

Mechanism of Action

The mechanism by which 2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related ethylamine hydrochlorides:

Key Observations :

- Benzothiophene vs. Benzene/Indole : The sulfur atom in the benzothiophene ring (target compound) may confer distinct electronic properties compared to the nitrogen in indole derivatives or oxygen in catechols . This could influence receptor binding affinity or metabolic stability.

- Molecular Weight : The target compound’s intermediate molecular weight (~245.78) positions it between smaller neurotransmitters (e.g., dopamine) and bulkier pharmaceuticals like diphenhydramine , suggesting a balance between solubility and bioavailability.

Pharmacological and Functional Insights

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from analogs:

- Dopamine HCl : A neurotransmitter targeting adrenergic and dopaminergic receptors. The target’s benzothiophene core lacks hydroxyl groups, likely redirecting its activity away from catecholamine receptors.

- Diphenhydramine HCl : An antihistamine with sedative effects.

- 2-(1-Benzylindol-3-yl)ethanamine HCl : Indole derivatives often interact with serotonin receptors. The benzothiophene’s sulfur atom might mimic indole’s nitrogen in binding but with altered potency or off-target effects.

Biological Activity

Overview

2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride is a compound belonging to the class of benzothiophenes, which are characterized by their sulfur-containing heterocyclic structure. This compound has garnered interest in various fields including medicinal chemistry due to its potential biological activities and applications.

- IUPAC Name : this compound

- CAS Number : 2445794-22-7

- Molecular Formula : C₁₂H₁₅ClN₁S

- Molecular Weight : 239.77 g/mol

Synthesis

The synthesis of this compound typically involves:

- Benzothiophene Derivative Synthesis : Starting from 2,6-dimethyl-1-benzothiophene using Friedel-Crafts acylation.

- Amination : Introduction of the ethanamine group using ammonia or an amine source.

- Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to bind to specific receptors and enzymes, modulating their activity and influencing biological pathways. The exact mechanisms can vary based on the biological context.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that it may influence neurotransmitter systems, potentially acting as an antidepressant by modulating serotonin and norepinephrine levels.

- Neuroprotective Effects : Some studies have indicated neuroprotective properties, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory pathways.

Toxicological Profile

While the compound shows promise in various biological assays, its toxicity profile is not well characterized. Further studies are needed to assess its safety and potential side effects.

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of similar benzothiophene derivatives in models of oxidative stress. The findings indicated that compounds with similar structures could reduce neuronal damage, suggesting potential therapeutic applications for neurodegenerative diseases.

Antidepressant Potential

Another research focused on the antidepressant-like effects of related compounds in rodent models. The results demonstrated significant reductions in depressive-like behaviors, which could be attributed to enhanced serotonergic activity.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.